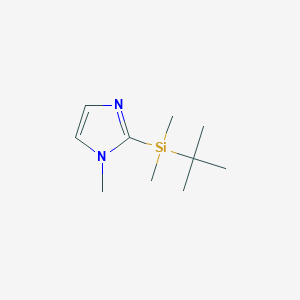
2-(Hydroxymethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amuvatinib hydrochloride is an orally administered, selective multi-targeted tyrosine kinase inhibitor. It is known for its ability to suppress c-MET, c-RET, and mutant forms of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FLT3. Additionally, it inhibits Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amuvatinib hydrochloride involves multiple steps, including the formation of a piperazine ring and the introduction of various functional groups. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of amuvatinib hydrochloride likely follows a similar multi-step synthetic route, optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Amuvatinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Amuvatinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study multi-targeted tyrosine kinase inhibition and its effects on various biochemical pathways.
Biology: It is used to investigate the role of tyrosine kinases and DNA repair proteins in cellular processes.
Medicine: It is being studied for its potential therapeutic effects in treating solid tumors and small cell lung carcinoma. .
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Amuvatinib hydrochloride exerts its effects by selectively inhibiting multiple tyrosine kinases, including c-MET, c-RET, c-KIT, PDGFRα, and FLT3. It also suppresses Rad51 protein, which is essential for homologous recombination and double-stranded DNA repair in cancer cells. By inhibiting these targets, amuvatinib hydrochloride disrupts critical signaling pathways and DNA repair mechanisms, leading to cancer cell death .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A kinase inhibitor used to treat liver, kidney, and thyroid cancers.
Uniqueness: Amuvatinib hydrochloride is unique in its ability to inhibit multiple tyrosine kinases and Rad51 protein simultaneously. This multi-targeted approach enhances its efficacy in disrupting cancer cell signaling and DNA repair mechanisms, making it a promising candidate for combination therapies .
Properties
IUPAC Name |
2-(hydroxymethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8,10H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDOLJRZHAAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)






![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)



![(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide](/img/structure/B67191.png)

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
